

Application of 2-Bromo-5-iodopyridine in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-Bromo-5-iodopyridine

Cat. No.: B107189

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Introduction

2-Bromo-5-iodopyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural feature, possessing two different halogen atoms on the pyridine ring, allows for regioselective functionalization through a variety of cross-coupling reactions. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond enables sequential and site-specific introduction of diverse chemical moieties. This property makes **2-bromo-5-iodopyridine** an invaluable scaffold for the synthesis of complex molecules, particularly in the development of kinase inhibitors for cancer therapy. This document provides detailed application notes, experimental protocols, and an overview of the signaling pathways relevant to the application of **2-bromo-5-iodopyridine** in drug discovery.

Key Applications in Medicinal Chemistry

2-Bromo-5-iodopyridine serves as a crucial starting material in the synthesis of a wide range of biologically active compounds. Its primary application lies in the construction of substituted pyridine cores, which are prevalent in many pharmaceutical agents.

Synthesis of Kinase Inhibitors:

The pyridine scaffold is a common feature in many kinase inhibitors. **2-Bromo-5-iodopyridine** is particularly useful in the synthesis of inhibitors targeting various kinases involved in cancer cell proliferation and survival, such as tyrosine kinases.[1] The ability to introduce different substituents at the 2- and 5-positions allows for the fine-tuning of inhibitor potency and selectivity. For instance, derivatives like 2-amino-5-bromo-3-iodopyridine are important intermediates in the synthesis of tyrosine kinase inhibitors used in cancer chemotherapy.[1]

Development of Anti-Cancer Agents:

Derivatives of **2-bromo-5-iodopyridine** have been explored for the development of novel anti-cancer drugs.[2] The pyridine ring can act as a bioisostere for other aromatic systems, and its nitrogen atom can participate in crucial hydrogen bonding interactions with biological targets.

Data Presentation

Table 1: Physicochemical Properties of 2-Bromo-5-iodopyridine

Property	Value	Reference
CAS Number	73290-22-9	[3]
Molecular Formula	C ₅ H ₃ BrIN	[3]
Molecular Weight	283.89 g/mol	[3]
Melting Point	121-123 °C	[3]
Appearance	White or grayish-white solid powder	[3]
Solubility	Soluble in DMSO, DMF, CH ₂ Cl ₂ , EtOAc, MeOH, EtOH	[3]

Table 2: Representative Yields for Cross-Coupling Reactions with Bromo-Iodo Heterocycles*

Reaction Type	Coupling Partner	Catalyst System	Product Type	Yield (%)
Suzuki-Miyaura	Arylboronic acid	$\text{Pd}(\text{PPh}_3)_4$ / K_2CO_3	2-Bromo-5-arylpyridine	70-95
Sonogashira	Terminal alkyne	$\text{PdCl}_2(\text{PPh}_3)_2$ / CuI / Et_3N	2-Bromo-5-alkynylpyridine	65-90
Buchwald-Hartwig	Amine	$\text{Pd}_2(\text{dba})_3$ / Xantphos / Cs_2CO_3	2-Bromo-5-aminopyridine	60-85

*Yields are representative and can vary based on specific substrates and reaction conditions.

Experimental Protocols

The differential reactivity of the C-I and C-Br bonds in **2-bromo-5-iodopyridine** allows for selective functionalization at the 5-position. The following are generalized protocols for key cross-coupling reactions. Researchers should optimize these conditions for their specific substrates.

Regioselective Suzuki-Miyaura Coupling

This protocol describes the selective coupling of an arylboronic acid at the 5-position of **2-bromo-5-iodopyridine**.

Materials:

- **2-Bromo-5-iodopyridine**
- Arylboronic acid (1.2 equiv)
- Tetrakis(triphenylphosphine)palladium(0) [$\text{Pd}(\text{PPh}_3)_4$] (0.05 equiv)
- Potassium carbonate (K_2CO_3) (2.0 equiv)
- 1,4-Dioxane/Water (4:1 v/v), degassed

- Schlenk flask
- Magnetic stirrer
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry Schlenk flask, add **2-bromo-5-iodopyridine** (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
- Evacuate and backfill the flask with an inert gas three times.
- Add the degassed 1,4-dioxane/water solvent mixture via syringe.
- Add the palladium catalyst, $\text{Pd}(\text{PPh}_3)_4$ (0.05 equiv), to the reaction mixture.
- Heat the reaction mixture to 90-100 °C with vigorous stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Regioselective Sonogashira Coupling

This protocol details the coupling of a terminal alkyne at the 5-position of **2-bromo-5-iodopyridine**.

Materials:

- **2-Bromo-5-iodopyridine**

- Terminal alkyne (1.2 equiv)
- Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
- Copper(I) iodide (CuI) (0.05 equiv)
- Triethylamine (Et₃N) (2.0 equiv)
- Anhydrous, degassed THF or DMF
- Schlenk flask
- Magnetic stirrer
- Inert gas (Argon or Nitrogen)

Procedure:

- To a dry Schlenk flask, add **2-bromo-5-iodopyridine** (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
- Evacuate and backfill the flask with an inert gas.
- Add the anhydrous, degassed solvent and triethylamine.
- Add the terminal alkyne dropwise to the reaction mixture.
- Stir the reaction at room temperature or heat to 50 °C, monitoring by TLC.
- Once the reaction is complete, dilute with an appropriate organic solvent and wash with saturated aqueous ammonium chloride and brine.
- Dry the organic layer, concentrate, and purify by column chromatography.

Regioselective Buchwald-Hartwig Amination

This protocol outlines the amination at the 5-position of **2-bromo-5-iodopyridine**.

Materials:

- **2-Bromo-5-iodopyridine**

- Amine (1.2 equiv)
- Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
- Xantphos (0.04 equiv)
- Cesium carbonate (Cs₂CO₃) (1.5 equiv)
- Anhydrous, degassed toluene or dioxane
- Schlenk tube
- Magnetic stirrer
- Inert gas (Argon or Nitrogen)

Procedure:

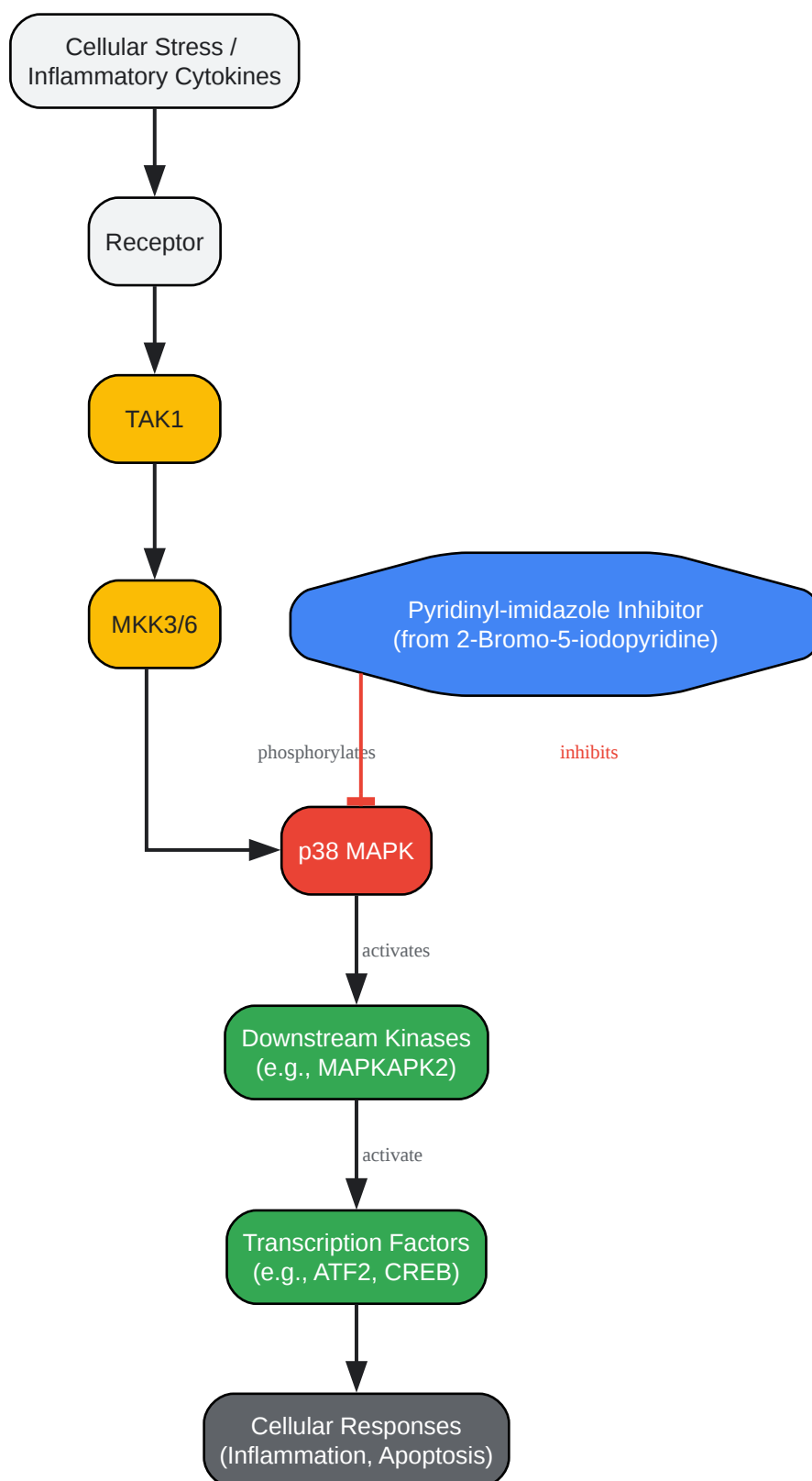
- To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv).
- Add **2-bromo-5-iodopyridine** (1.0 equiv), the amine (1.2 equiv), and cesium carbonate (1.5 equiv).
- Seal the tube and evacuate and backfill with an inert gas.
- Add the anhydrous, degassed solvent.
- Heat the reaction mixture to 80-110 °C with stirring.
- Monitor the reaction by TLC or LC-MS.
- After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
- Wash the filtrate with water and brine, dry the organic layer, and concentrate.
- Purify the product by column chromatography.

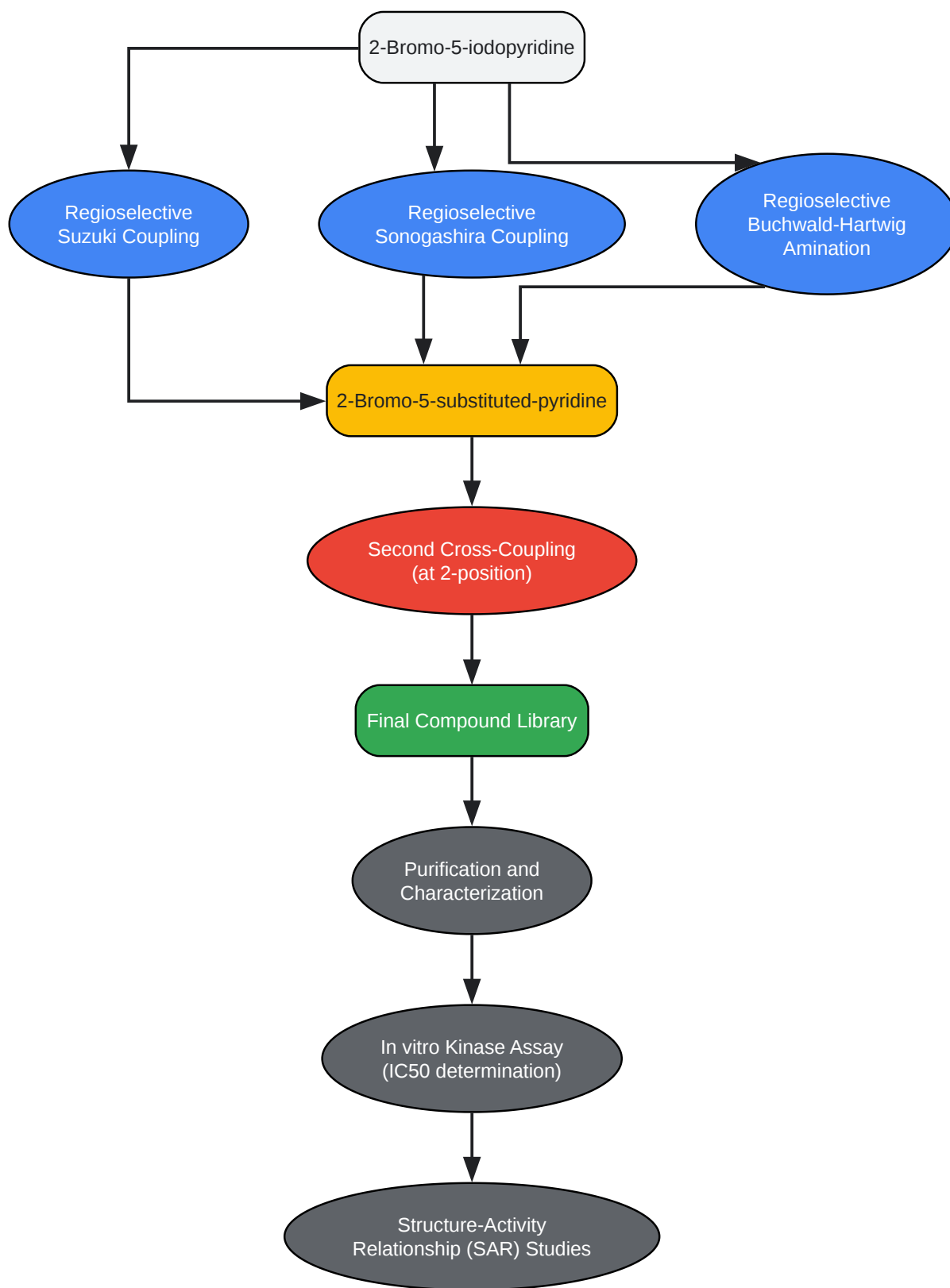
Signaling Pathways and Visualizations

Derivatives of **2-bromo-5-iodopyridine** are often designed as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

p38 MAPK Signaling Pathway

One important target is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. p38 MAPK is activated by cellular stress and inflammatory cytokines and plays a crucial role in regulating inflammation and apoptosis. Inhibitors of p38 MAPK have therapeutic potential in inflammatory diseases and cancer. Pyridinyl-imidazole based compounds, which can be synthesized from **2-bromo-5-iodopyridine** derivatives, are a well-known class of p38 MAPK inhibitors.





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